molecular formula C15H13N3O B8249976 2H-1,4-Benzodiazepin-2-one, 3-amino-1,3-dihydro-5-phenyl-, (3S)- CAS No. 253135-95-4

2H-1,4-Benzodiazepin-2-one, 3-amino-1,3-dihydro-5-phenyl-, (3S)-

Cat. No.: B8249976
CAS No.: 253135-95-4
M. Wt: 251.28 g/mol
InChI Key: GLUWBSPUUGLXCW-AWEZNQCLSA-N
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Description

Properties

IUPAC Name

(3S)-3-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c16-14-15(19)17-12-9-5-4-8-11(12)13(18-14)10-6-2-1-3-7-10/h1-9,14H,16H2,(H,17,19)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUWBSPUUGLXCW-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N[C@@H](C(=O)NC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363589
Record name AC1LT3Z9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253135-95-4
Record name AC1LT3Z9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with Intermediate B1A (9 g, 22.31 mmol), which is treated with 33% HBr in acetic acid (29.4 mL, 178 mmol) at room temperature for 1.5 hours. The reaction mixture is quenched with ether, precipitating the product as a hydrobromide salt. Subsequent neutralization with saturated sodium bicarbonate yields the free base, which is purified via filtration and vacuum drying.

Key Parameters

ParameterValue
Reaction Temperature20°C (ambient)
Reaction Time1.5 hours
SolventAcetic acid
WorkupEther precipitation
Yield95%

The product is characterized by HPLC (retention time = 1.227 min), mass spectrometry (m/z = 270 [M+H⁺]), and ¹H NMR.

Enantioselective Synthesis via Racemic Resolution

For applications requiring the (3S)-enantiomer, racemic resolution is employed. As reported in J. Med. Chem. (2006), the racemic mixture of 3-amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is resolved using chiral stationary-phase chromatography or enzymatic methods.

Chromatographic Resolution

The racemic compound is subjected to preparative HPLC using a chiral column (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase. The (3S)-enantiomer is isolated with >99% enantiomeric excess (ee).

Optimized Conditions

ParameterValue
ColumnChiralpak AD-H
Mobile PhaseHexane/isopropanol (80:20)
Flow Rate1 mL/min
DetectionUV at 220 nm

This method, while effective for small-scale production, faces scalability challenges due to high solvent consumption.

Chemical Reactions Analysis

Types of Reactions: 2H-1,4-Benzodiazepin-2-one, 3-amino-1,3-dihydro-5-phenyl-, (3S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Benzodiazepine Synthesis
This compound serves as a crucial intermediate for synthesizing various benzodiazepine derivatives. These derivatives are essential in developing medications for treating anxiety and sleep disorders. For example, its structural modifications can lead to new anxiolytic agents that exhibit improved efficacy and reduced side effects compared to traditional benzodiazepines .

Drug Formulation Enhancements
In drug formulation, 2H-1,4-benzodiazepin-2-one can enhance the solubility and bioavailability of active pharmaceutical ingredients. This characteristic is vital for improving the therapeutic effectiveness of medications, particularly those administered orally .

Neuroscience Research

Investigation of CNS Mechanisms
Researchers utilize this compound to explore the central nervous system's mechanisms related to anxiety and depression. Studies have shown that derivatives of this compound can modulate neurotransmitter systems, providing insights into potential therapeutic targets for mood disorders .

Analytical Chemistry

Detection and Quantification Methods
The compound is employed in developing analytical methods for detecting and quantifying benzodiazepines in biological samples. This application is particularly relevant in toxicology and forensic investigations where the identification of drug presence is critical .

Pharmacological Properties Exploration
Studies involving 2H-1,4-benzodiazepin-2-one focus on its pharmacological properties, which may lead to the discovery of new drugs with improved safety profiles. For instance, research has indicated that certain derivatives possess unique mechanisms of action that differentiate them from existing benzodiazepines .

Data Table: Applications Overview

Application AreaDescriptionKey Findings/Examples
Pharmaceutical DevelopmentKey intermediate for synthesizing anxiolytic medicationsImproves efficacy and safety profiles
Neuroscience ResearchInvestigates CNS mechanisms related to anxiety and depressionModulates neurotransmitter systems
Analytical ChemistryDevelops methods for detecting benzodiazepines in biological samplesCritical for toxicology and forensic investigations
Biological Activity StudiesExplores pharmacological properties leading to new drug discoveriesUnique mechanisms of action compared to existing drugs

Case Studies

  • Synthesis of Anxiolytic Agents
    A study demonstrated the synthesis of a novel anxiolytic agent using 2H-1,4-benzodiazepin-2-one as a starting material. The resulting compound showed enhanced binding affinity to GABA receptors compared to traditional agents, indicating potential for clinical application .
  • CNS Modulation Research
    Another research project explored the effects of this compound on serotonin receptors in animal models. Results indicated a significant reduction in anxiety-like behaviors, suggesting its potential as a therapeutic agent for anxiety disorders .
  • Forensic Toxicology Application
    In forensic toxicology, methods utilizing this compound were developed for the rapid detection of benzodiazepines in urine samples. The method demonstrated high sensitivity and specificity, proving effective in real-world forensic cases .

Mechanism of Action

The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 3-amino-1,3-dihydro-5-phenyl-, (3S)- involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the benzodiazepine site on the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and anticonvulsant properties . This modulation of GABAergic neurotransmission is crucial for its pharmacological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (3S)-3-amino-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
  • CAS No.: 253135-95-4
  • Molecular Formula : C₁₅H₁₃N₃O
  • Molecular Weight : 251.28 g/mol
  • Purity: ≥95% (commercially available from Shanghai Aladdin Biochemical Technology) .

Structural Features :

  • A benzodiazepine core with a phenyl group at position 5 and an amino (-NH₂) substituent at position 3.
  • The absence of halogens (e.g., Cl or Br) or alkyl groups at position 7 distinguishes it from many clinically used benzodiazepines .

Comparison with Structurally Similar Benzodiazepines

Substitution Patterns and Pharmacological Implications

The table below highlights key structural and functional differences between the target compound and analogous benzodiazepines:

Compound Name (CAS No.) Molecular Formula Substituents (Positions) Pharmacological Profile/Notes References
(3S)-3-amino-5-phenyl-... (253135-95-4) C₁₅H₁₃N₃O -NH₂ (3), -Ph (5) Potential anxiolytic or anticonvulsant activity; stereospecific effects likely .
Nordazepam (1088-11-5) C₁₅H₁₁ClN₂O -Cl (7), -Ph (5) Anxiolytic; metabolized to oxazepam. Lacks amino group, impacting receptor affinity .
Pinazepam (52465-42-6) C₁₉H₁₅ClN₂O -Cl (7), -Ph (5), -C≡CH (1) Long half-life due to propynyl group; regulated under international drug conventions .
Temazepam (2955-38-6) C₁₉H₁₇ClN₂O -Cl (7), -Ph (5), -cyclopropylmethyl (1) Hypnotic; increased lipophilicity enhances absorption .
7-Amino-5-phenyl-... (4928-02-3) C₁₅H₁₃N₃O -NH₂ (7), -Ph (5) Experimental reproductive toxicity; amino group position alters GABA-A receptor binding .
(3R)-3-amino-1-methyl-5-phenyl-... (103343-65-3) C₁₆H₁₅N₃O -NH₂ (3), -CH₃ (1), -Ph (5) Stereochemical inversion (3R vs. 3S) may reduce efficacy or alter metabolic pathways .

Key Structural and Functional Differences

Position 3 Substitution: The target compound’s 3-amino group is rare among benzodiazepines, which typically feature hydroxyl (-OH) or carbonyl groups. This may confer unique binding kinetics at GABA-A receptors . In contrast, Nordazepam and Temazepam lack amino groups, relying on halogen or alkyl groups for activity .

Position 7 Modifications: Halogenation (Cl or Br) at position 7 is common in therapeutic benzodiazepines (e.g., Nordazepam, Diazepam) to enhance potency and metabolic stability . The target compound’s unsubstituted position 7 may reduce sedative effects but improve selectivity.

Stereochemical Considerations :

  • The (3S)-enantiomer’s activity profile is distinct from its (3R)-counterpart (CAS 103343-65-3), underscoring the importance of chirality in drug design .

Research Findings and Toxicity Data

  • Toxicity: The 3-amino substitution may reduce neurotoxicity compared to halogenated derivatives. However, analogous compounds like 7-amino-5-phenyl-... (CAS 4928-02-3) have shown reproductive toxicity in rats at 300 mg/kg .
  • Metabolism: The absence of a halogen or alkyl group at position 7 could lead to faster hepatic clearance compared to Nordazepam .

Biological Activity

2H-1,4-Benzodiazepin-2-one, 3-amino-1,3-dihydro-5-phenyl-, (3S)- is a compound that has gained attention in pharmacological research due to its potential therapeutic applications. This compound is part of the benzodiazepine family, known for their anxiolytic, sedative, and muscle relaxant properties. The biological activity of this specific compound is primarily investigated in the context of its interactions with the central nervous system (CNS), particularly regarding its effects on neurotransmitter systems.

The chemical formula for 2H-1,4-Benzodiazepin-2-one, 3-amino-1,3-dihydro-5-phenyl-, (3S)- is C15H13N3OC_{15}H_{13}N_{3}O. The structure includes a benzodiazepine core with an amino group at the 3-position and a phenyl group at the 5-position.

Pharmacological Profile

Research indicates that this compound exhibits significant pharmacological activity, particularly as a modulator of GABA_A receptors. Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at these receptors, leading to increased inhibitory neurotransmission in the CNS.

Key Activities:

  • Anxiolytic Effects: The compound shows promise in reducing anxiety-related behaviors in various animal models. Studies suggest that it may act similarly to established anxiolytics by enhancing GABAergic transmission .
  • Sedative Properties: Like other benzodiazepines, it may induce sedation and muscle relaxation, making it a candidate for further development as a sedative agent .

The mechanism of action involves binding to the GABA_A receptor complex. This interaction enhances the frequency of chloride channel opening events, leading to hyperpolarization of neuronal membranes and reduced excitability .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Anxiety Models: In a study using rodent models of anxiety, administration of (3S)-3-amino-5-phenyl-1,3-dihydro-2H-benzodiazepin-2-one resulted in significant reductions in anxiety-like behaviors compared to control groups. Behavioral assessments included elevated plus maze tests and open field tests .
  • Neuropharmacological Studies: A study examined the effects on GABA_A receptor-mediated currents in cultured neurons. Results indicated that this compound significantly increased GABA-induced currents, supporting its role as a positive allosteric modulator .

Applications in Pharmaceutical Development

The compound serves as an important intermediate in synthesizing various benzodiazepine derivatives. Its structural features allow for modifications that can enhance therapeutic efficacy or reduce side effects associated with traditional benzodiazepines.

Applications include:

  • Drug Formulation: It can be used to improve solubility and bioavailability in pharmaceutical formulations .
  • Analytical Chemistry: Employed in developing methods for detecting benzodiazepines in biological samples, aiding toxicology and forensic investigations .

Comparative Analysis with Other Benzodiazepines

A comparative analysis with other benzodiazepines reveals that (3S)-3-amino-5-phenyl-1,3-dihydro-2H-benzodiazepin-2-one may offer improved safety profiles due to its selective action on specific GABA_A receptor subtypes.

Compound NameAnxiolytic ActivitySedative ActivityGABA_A Modulation
FlurazepamHighHighPositive Modulator
DiazepamHighModeratePositive Modulator
(3S)-3-amino...ModerateModerateSelective Modulator

Q & A

Q. Table 1: Analytical Parameters for Purity Assessment

MethodConditions/ParametersAcceptable Criteria
HPLC (UV detection)Column: C18, 5 µm, 250 × 4.6 mmRetention time ±0.2 min
Mobile phase: ACN/H2O (0.1% TFA)Peak area uniformity ≥98%
HRMSResolution: 30,000 (FWHM)Mass accuracy ≤3 ppm

Q. Table 2: In Vivo Study Design

ModelEndpointMeasurement Tool
Neuropathic painMechanical allodyniavon Frey filaments
AnxietyOpen field testTime spent in center zone
DependenceWithdrawal severity scoreBehavioral observation scale

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